molecular formula C20H22Cl2N4O2 B10971043 2-({[4-(3,4-Dichlorobenzyl)piperazin-1-yl]acetyl}amino)benzamide

2-({[4-(3,4-Dichlorobenzyl)piperazin-1-yl]acetyl}amino)benzamide

Cat. No.: B10971043
M. Wt: 421.3 g/mol
InChI Key: DSLLVAKVHXKMNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[4-(3,4-Dichlorobenzyl)piperazin-1-yl]acetyl}amino)benzamide typically involves multiple steps. One common method includes the reaction of 3,4-dichlorobenzyl chloride with piperazine to form 4-(3,4-dichlorobenzyl)piperazine. This intermediate is then reacted with 2-aminobenzamide in the presence of an acylating agent to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-({[4-(3,4-Dichlorobenzyl)piperazin-1-yl]acetyl}amino)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

2-({[4-(3,4-Dichlorobenzyl)piperazin-1-yl]acetyl}amino)benzamide has various scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-({[4-(3,4-Dichlorobenzyl)piperazin-1-yl]acetyl}amino)benzamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its dichlorobenzyl and piperazine moieties contribute to its distinct chemical and biological properties .

Properties

Molecular Formula

C20H22Cl2N4O2

Molecular Weight

421.3 g/mol

IUPAC Name

2-[[2-[4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl]acetyl]amino]benzamide

InChI

InChI=1S/C20H22Cl2N4O2/c21-16-6-5-14(11-17(16)22)12-25-7-9-26(10-8-25)13-19(27)24-18-4-2-1-3-15(18)20(23)28/h1-6,11H,7-10,12-13H2,(H2,23,28)(H,24,27)

InChI Key

DSLLVAKVHXKMNH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC(=C(C=C2)Cl)Cl)CC(=O)NC3=CC=CC=C3C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.